Cas no 1361669-08-0 (3-(2,4,6-Trichlorophenyl)pyridine-4-methanol)

3-(2,4,6-Trichlorophenyl)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol
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- Inchi: 1S/C12H8Cl3NO/c13-8-3-10(14)12(11(15)4-8)9-5-16-2-1-7(9)6-17/h1-5,17H,6H2
- InChI Key: ZQZKRMMQPXTIMF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C1C=NC=CC=1CO)Cl)Cl
Computed Properties
- Exact Mass: 286.967147 g/mol
- Monoisotopic Mass: 286.967147 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 33.1
- Molecular Weight: 288.6
3-(2,4,6-Trichlorophenyl)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013030665-250mg |
3-(2,4,6-Trichlorophenyl)pyridine-4-methanol |
1361669-08-0 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A013030665-1g |
3-(2,4,6-Trichlorophenyl)pyridine-4-methanol |
1361669-08-0 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
Alichem | A013030665-500mg |
3-(2,4,6-Trichlorophenyl)pyridine-4-methanol |
1361669-08-0 | 97% | 500mg |
863.90 USD | 2021-06-22 |
3-(2,4,6-Trichlorophenyl)pyridine-4-methanol Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol
Introduction to 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol (CAS No. 1361669-08-0)
3-(2,4,6-Trichlorophenyl)pyridine-4-methanol, identified by the chemical identifier CAS No. 1361669-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic aromatics, characterized by its pyridine core substituted with a 2,4,6-Trichlorophenyl group and a hydroxymethyl functional group at the 4-position. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of novel bioactive agents.
The 2,4,6-Trichlorophenyl moiety introduces a high degree of lipophilicity and electronic tunability to the molecule, which is often exploited in medicinal chemistry to enhance binding affinity and metabolic stability. In contrast, the hydroxymethyl group at the 4-position of the pyridine ring provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. These structural attributes have positioned 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol as a versatile scaffold for drug discovery efforts.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol and biological targets. Studies have demonstrated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The chlorine atoms in the 2,4,6-Trichlorophenyl group enhance electrophilicity, making it an attractive component for cross-coupling reactions that are pivotal in constructing complex molecular architectures.
Moreover, the hydroxymethyl functionality allows for further derivatization into esters or ethers, which can modulate pharmacokinetic properties such as solubility and bioavailability. These modifications are essential for optimizing drug candidates for clinical use. The compound’s ability to serve as a precursor in multiple synthetic pathways underscores its importance in medicinal chemistry pipelines.
In parallel, agrochemical research has explored derivatives of 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol for their herbicidal and pesticidal properties. The structural motif is known to disrupt essential metabolic pathways in weeds and pests while maintaining selectivity towards crops. This dual utility highlights the broad applicability of this chemical entity across different sectors of applied chemistry.
The synthesis of 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol typically involves multi-step organic transformations starting from commercially available chlorinated aromatic precursors and pyridine derivatives. Advances in catalytic methods have improved yield and purity, making large-scale production more feasible. These synthetic methodologies are continually refined to meet the demands of industrial applications.
From a regulatory perspective, 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol is subject to standard chemical safety protocols due to its reactive functional groups. Proper handling procedures ensure worker safety while maintaining laboratory integrity. As research progresses, ongoing studies aim to elucidate its environmental impact and develop greener synthetic routes that minimize waste generation.
The integration of machine learning algorithms into drug discovery has accelerated the identification of novel derivatives of 3-(2,4,6-Trichlorophenyl)pyridine-4-methanol with enhanced therapeutic profiles. Predictive models leverage vast datasets to suggest optimal modifications that could lead to breakthroughs in treating resistant pathogens and chronic conditions. This interdisciplinary approach underscores the compound’s significance as a building block for innovation.
In conclusion,3-(2,4,6-Trichlorophenyl)pyridine-4-methanol (CAS No. 1361669-08-0) represents a cornerstone in modern chemical synthesis with far-reaching implications for pharmaceuticals and agrochemicals. Its structural versatility and functional adaptability continue to drive research forward toward next-generation therapeutics and sustainable agricultural solutions.
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